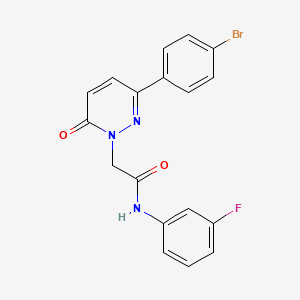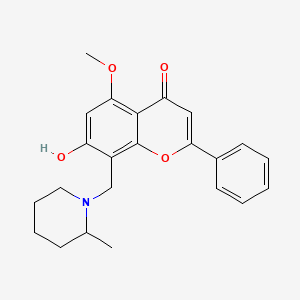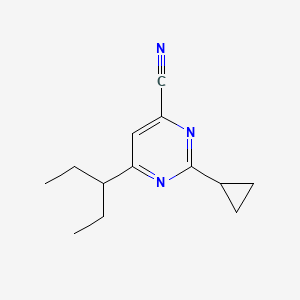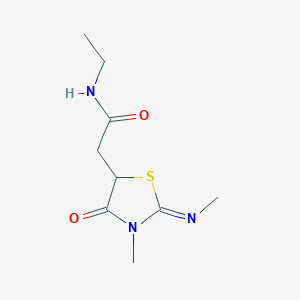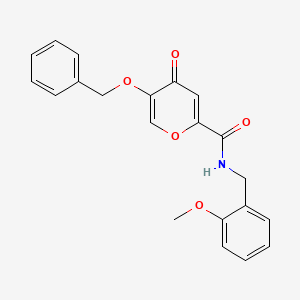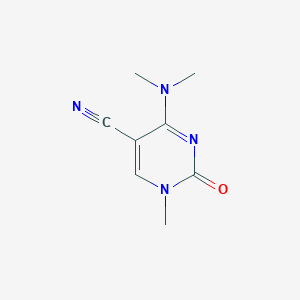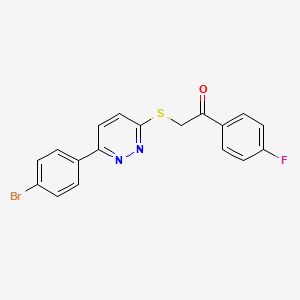
2-((6-(4-Bromophenyl)pyridazin-3-yl)thio)-1-(4-fluorophenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((6-(4-Bromophenyl)pyridazin-3-yl)thio)-1-(4-fluorophenyl)ethanone is a synthetic organic compound that belongs to the class of pyridazine derivatives This compound is characterized by the presence of a bromophenyl group, a fluorophenyl group, and a thioether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-(4-Bromophenyl)pyridazin-3-yl)thio)-1-(4-fluorophenyl)ethanone typically involves multi-step organic reactions. One common approach is to start with the bromination of a suitable pyridazine precursor, followed by the introduction of the thioether linkage and the fluorophenyl group. The reaction conditions often involve the use of strong acids or bases, elevated temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
2-((6-(4-Bromophenyl)pyridazin-3-yl)thio)-1-(4-fluorophenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: Used in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-((6-(4-Bromophenyl)pyridazin-3-yl)thio)-1-(4-fluorophenyl)ethanone depends on its specific biological target. In general, pyridazine derivatives can interact with various molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact mechanism may involve binding to active sites, inhibition of enzyme activity, or alteration of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- 2-((6-(4-Iodophenyl)pyridazin-3-yl)thio)-1-(4-fluorophenyl)ethanone
- 2-((6-(4-Chlorophenyl)pyridazin-3-yl)thio)-1-(4-fluorophenyl)ethanone
Uniqueness
The uniqueness of 2-((6-(4-Bromophenyl)pyridazin-3-yl)thio)-1-(4-fluorophenyl)ethanone lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the bromophenyl group may impart distinct electronic and steric properties compared to other halogenated derivatives.
Properties
Molecular Formula |
C18H12BrFN2OS |
|---|---|
Molecular Weight |
403.3 g/mol |
IUPAC Name |
2-[6-(4-bromophenyl)pyridazin-3-yl]sulfanyl-1-(4-fluorophenyl)ethanone |
InChI |
InChI=1S/C18H12BrFN2OS/c19-14-5-1-12(2-6-14)16-9-10-18(22-21-16)24-11-17(23)13-3-7-15(20)8-4-13/h1-10H,11H2 |
InChI Key |
ALCOMSXELMXUIC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(C=C2)SCC(=O)C3=CC=C(C=C3)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


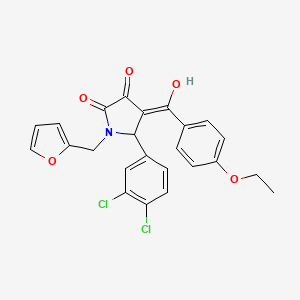

![5-Oxa-8-azaspiro[3.5]nonan-9-one](/img/structure/B14871837.png)
![4,7,7-trimethyl-3-oxo-N-(pyridin-4-yl)bicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B14871843.png)



![6-tert-butyl-8-{[(E)-{4-[(2,4-dimethylbenzyl)oxy]phenyl}methylidene]amino}[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B14871868.png)
